molecular formula C17H10ClN3O3 B2493212 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide CAS No. 922075-28-3

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide

Cat. No.: B2493212
CAS No.: 922075-28-3
M. Wt: 339.74
InChI Key: TWNGHPUELXGKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a chlorobenzamide moiety. Compounds containing benzofuran and oxadiazole rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide typically involves the formation of the benzofuran and oxadiazole rings followed by their coupling with a chlorobenzamide derivative. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives . The final coupling step involves the reaction of the benzofuran-oxadiazole intermediate with 3-chlorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide is unique due to its combined benzofuran and oxadiazole rings, which provide a synergistic effect in its biological activities. This dual functionality makes it a promising candidate for further research and development in various fields .

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3/c18-12-6-3-5-11(8-12)15(22)19-17-21-20-16(24-17)14-9-10-4-1-2-7-13(10)23-14/h1-9H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNGHPUELXGKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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